5-Chloro-2-(3-ethylphenoxy)nicotinic acid
Description
5-Chloro-2-(3-ethylphenoxy)nicotinic acid (CAS: 1316221-48-3) is a nicotinic acid derivative with a molecular formula of C₁₄H₁₂ClNO₃ and a molecular weight of 277.7 g/mol . The compound features a pyridine ring substituted with a chlorine atom at position 5 and a 3-ethylphenoxy group at position 2. It is primarily utilized as a building block in medicinal chemistry and combinatorial synthesis, highlighting its role in developing pharmacologically active molecules .
Properties
IUPAC Name |
5-chloro-2-(3-ethylphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-2-9-4-3-5-11(6-9)19-13-12(14(17)18)7-10(15)8-16-13/h3-8H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPRBRYNUNVGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2=C(C=C(C=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-ethylphenoxy)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloronicotinic acid and 3-ethylphenol.
Esterification: The 5-chloronicotinic acid is esterified with 3-ethylphenol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-ethylphenoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C14H12ClNO3
Molecular Weight : 277.71 g/mol
Structural Features : The compound features a chloro substituent at the 5-position of the nicotinic acid framework and an ethylphenoxy group at the 2-position, which may enhance its biological activity.
Chemistry
5-Chloro-2-(3-ethylphenoxy)nicotinic acid serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:
- Esterification : It can be synthesized from 5-chloronicotinic acid and 3-ethylphenol through esterification, followed by hydrolysis to yield the final product.
- Substitution Reactions : The chloro group can be substituted with other nucleophiles, allowing for the creation of diverse derivatives.
- Oxidation and Reduction : The compound can undergo oxidation to form quinones or reduction to yield amines, which are useful in pharmaceutical synthesis.
Biology
Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties . Studies have shown that derivatives of nicotinic acid can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed significant activity against resistant bacterial strains, suggesting that this compound could be explored for similar applications.
Medicine
The compound is under investigation for its potential as a therapeutic agent . Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors involved in inflammation and microbial growth modulation.
- Therapeutic Potential : Ongoing research aims to evaluate its efficacy in treating conditions like chronic inflammation and infections. Preliminary results indicate promising bioactivity, warranting further clinical studies.
Industry
In industrial applications, this compound is utilized as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its unique properties make it valuable in creating high-performance materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-ethylphenoxy)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
Substituent Effects on Lipophilicity: The tert-butyl group in 5-Chloro-6-[3-(tert-butyl)phenoxy]nicotinic acid increases molecular weight and lipophilicity compared to the ethyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility .
Functional Group Variations: Replacing the phenoxy group with an amino group (as in 3f) introduces hydrogen-bonding capability, which could improve solubility and interaction with enzymes or receptors . Dihalogenation (Cl and F) in 2-Chloro-5-fluoronicotinic acid simplifies the structure while retaining halogen-mediated electronic effects, making it a versatile intermediate .
Biological Activity
5-Chloro-2-(3-ethylphenoxy)nicotinic acid is a derivative of nicotinic acid, known for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This compound features a chloro group and an ethylphenoxy substituent, which may influence its pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- CAS Number : 1316221-48-3
- Molecular Weight : 273.70 g/mol
The structure includes a pyridine ring characteristic of nicotinic acid, with modifications that may enhance its biological activity.
Antimicrobial Activity
Research indicates that compounds related to nicotinic acid exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives can effectively inhibit the growth of various bacterial strains.
Minimum Inhibitory Concentrations (MIC)
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | 7.81 |
| Related nicotinic acid derivatives | Staphylococcus epidermidis | 1.95 |
| Other derivatives | Bacillus subtilis | < 10 |
These findings suggest that this compound may be effective against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
The proposed mechanism by which nicotinic acid derivatives exert antimicrobial effects includes:
- Membrane Disruption : Compounds can disrupt bacterial membranes, leading to permeability changes and cell death.
- Enzyme Inhibition : Interaction with specific enzymes may inhibit metabolic pathways essential for bacterial survival.
Cytotoxicity Studies
Cytotoxicity assays have shown that while some nicotinic acid derivatives exhibit antimicrobial properties, they also need to be evaluated for toxicity against human cells. For example, studies on related compounds have demonstrated low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile .
Synthesis and Evaluation
One study synthesized a series of acylhydrazones from nicotinic acid derivatives and evaluated their biological activities. The findings indicated that certain derivatives exhibited potent antimicrobial activity against Gram-positive bacteria, highlighting the potential of these compounds in medicinal chemistry .
Clinical Implications
The implications of these findings extend to potential clinical applications in treating infections caused by antibiotic-resistant bacteria. The ability to enhance immune response through nicotinic acid derivatives has been noted, suggesting a dual mechanism of action: direct antimicrobial effects coupled with immunomodulatory properties .
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-2-(3-ethylphenoxy)nicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. For NAS, nicotinic acid derivatives with a leaving group (e.g., chlorine at position 5) react with 3-ethylphenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
- Catalyst screening : Pd-based catalysts improve coupling efficiency in Suzuki reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.
Table 1 : Example Reaction Conditions
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Chloronicotinic acid | 3-Ethylphenol | DMF | 90 | 72 |
| Halogenated derivative | Boronic ester | THF | 60 | 85 |
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., ethylphenoxy proton signals at δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. for C₁₄H₁₂ClNO₃: 277.05 g/mol).
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents.
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- Solvent effects : Simulate solvation models (PCM) to optimize reaction pathways in silico .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from enzyme inhibition studies).
- Control variables : Ensure consistent purity (>98%), solvent (DMSO vs. aqueous buffers), and cell lines .
- Mechanistic studies : Use kinetic assays (e.g., stopped-flow spectroscopy) to confirm binding modes .
Q. How can factorial design improve the optimization of its catalytic synthesis?
- Methodological Answer :
- Variables : Test temperature, catalyst loading, and solvent polarity in a 2³ factorial design .
- Response surface methodology (RSM) : Model interactions between variables to maximize yield.
Table 2 : Factorial Design Example
| Run | Temp (°C) | Catalyst (%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 70 | 1 | DMF | 65 |
| 2 | 90 | 3 | DMSO | 82 |
Data Analysis & Validation
Q. What analytical techniques validate the absence of byproducts in scaled-up synthesis?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area).
- Tandem MS/MS : Identify trace byproducts via fragmentation patterns .
- X-ray crystallography : Confirm crystal structure if unexpected signals arise in NMR .
Q. How do substituents (e.g., ethyl vs. methyl groups) impact the compound’s physicochemical properties?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
